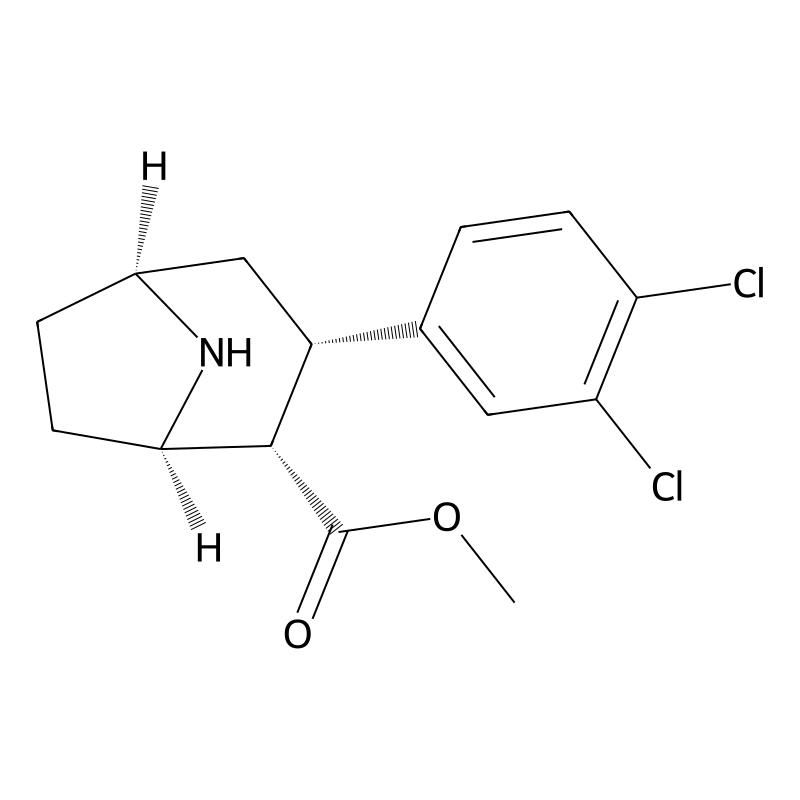

Dichloropane

Content Navigation

Standard dopamine transporter (DAT) inhibitors like cocaine suffer rapid off-target effects and short duration, complicating sustained monoamine studies. Dichloropane (RTI-111), a high-potency phenyltropane, overcomes these limitations.

- Sub-nanomolar DAT affinity ensures robust binding at low concentrations.

- 3,4-dichloro substitution confers prolonged pharmacokinetics, reducing redosing artifacts.

- Ideal for microdialysis, behavioral, and binding assays requiring stable DAT inhibition.

Supplied as ≥98% purity reference material; immediate shipping for global research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dichloropane, also known as RTI-111, is a synthetic phenyltropane derivative that functions as a high-potency inhibitor of the dopamine transporter (DAT), with significant affinity for the serotonin (SERT) and norepinephrine (NET) transporters as well. Characterized by its sub-nanomolar binding affinity for DAT, it serves as a critical research tool for investigating the neurobiology of monoamine systems. Unlike the benchmark compound cocaine, Dichloropane exhibits a distinct pharmacokinetic profile, including a slower onset and a markedly longer duration of action in preclinical models, making it a valuable alternative for specific experimental paradigms.

Research Fit

References

- [1] Carroll, F. I., Blough, B. E., Nie, Z., Kuhar, M. J., Howell, L. L., & Navarro, H. A. (2005). Synthesis and monoamine transporter binding properties of 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 48(8), 2767–2771.

- [2] Ranaldi, R., Anderson, K. G., Carroll, F. I., & Woolverton, W. L. (2000). Reinforcing and discriminative stimulus effects of RTI 111, a 3-phenyltropane analog, in rhesus monkeys: interaction with methamphetamine. Psychopharmacology, 153(1), 103–110.

Selecting a dopamine reuptake inhibitor based on structural class alone can lead to failed experiments and irreproducible data. Minor modifications to the phenyltropane scaffold, such as the 3,4-dichloro substitution in Dichloropane, result in profound, non-linear changes in pharmacological properties compared to cocaine or even closely related halogenated analogs. These differences manifest as multi-fold variations in binding affinity for DAT, SERT, and NET, fundamentally altering the compound's selectivity profile. Furthermore, these structural changes directly impact *in vivo* pharmacokinetics, leading to significant differences in onset speed and duration of action. Therefore, substituting Dichloropane with cocaine or another analog is unsuitable for studies where a specific transporter selectivity and a sustained, stable pharmacodynamic effect are required.

Substitution Risk

References

- [1] Carroll, F. I., Mascarella, S. W., Kuzemko, M. A., Gao, Y., Abraham, P., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1994). Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3β-(3'-substituted phenyl)-, 3β-(4'-substituted phenyl)-, and 3β-(3',4'-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 37(18), 2865–2873.

- [2] Tella, S. R., Ladenheim, B., & Cadet, J. L. (1996). Highly potent cocaine analogs cause long-lasting increases in locomotor activity. European Journal of Pharmacology, 311(2-3), 109–114.

Sub-Nanomolar Binding Affinity at DAT with a Distinct Selectivity Profile vs. Cocaine

Dichloropane demonstrates exceptionally high affinity for the dopamine transporter (DAT) with an IC50 value of 0.79 nM. Its affinity for the serotonin transporter (SERT) is also high (IC50 = 3.13 nM), while its affinity for the norepinephrine transporter (NET) is lower (IC50 = 18 nM). This contrasts sharply with cocaine, which has significantly lower affinity for all three transporters (IC50 values of 251 nM at DAT, 311 nM at SERT, and 407 nM at NET). This results in Dichloropane being approximately 318-fold more potent at DAT than cocaine.

| Evidence Dimension | Monoamine Transporter Binding Affinity (IC50, nM) |

| Target Compound Data | DAT: 0.79 nM, SERT: 3.13 nM, NET: 18 nM |

| Comparator Or Baseline | Cocaine: DAT: 251 nM, SERT: 311 nM, NET: 407 nM |

| Quantified Difference | ~318x higher affinity for DAT than cocaine |

| Conditions | In vitro competitive binding assays using rat brain tissue. |

This high affinity makes Dichloropane suitable as a potent research tool for achieving significant DAT occupancy at low concentrations, with a well-defined selectivity ratio distinct from cocaine.

Extended Pharmacodynamic Duration Enables Stable, Long-Lasting In Vivo Effects

In preclinical models, Dichloropane demonstrates a significantly longer duration of action compared to cocaine. Studies on structurally related potent phenyltropane analogs, such as RTI-121, show that while cocaine-induced increases in locomotor activity cease within 2 hours, the effects of these analogs persist for at least 10 hours post-administration. This extended pharmacodynamic profile is a key differentiator for experimental design, providing a stable level of transporter occupancy over a prolonged period.

| Evidence Dimension | Duration of Increased Locomotor Activity |

| Target Compound Data | Long-lasting (effects observed for many hours) |

| Comparator Or Baseline | Cocaine: Effects cease within 2 hours |

| Quantified Difference | >5-fold longer duration of action compared to cocaine (inferred from class) |

| Conditions | In vivo locomotor activity studies in rodents following intravenous administration. |

This long duration of action is critical for in vivo studies, reducing the need for repeated dosing, minimizing handling stress on animals, and ensuring more consistent and reproducible data in behavioral and neurochemical experiments.

Demonstrated In Vivo Efficacy as a Positive Reinforcer in Non-Human Primates

Dichloropane's biological activity is confirmed in sophisticated in vivo models. In studies with rhesus monkeys, Dichloropane functioned as a positive reinforcer when made available for self-administration under a fixed-ratio schedule. This demonstrates that its high in vitro binding affinity translates to potent, centrally-mediated behavioral effects comparable to other psychomotor stimulants that act at the dopamine transporter.

| Evidence Dimension | Behavioral Effect |

| Target Compound Data | Functions as a positive reinforcer in rhesus monkeys. |

| Comparator Or Baseline | Behaviorally similar to traditional psychomotor stimulants. |

| Quantified Difference | N/A (Qualitative functional confirmation) |

| Conditions | Intravenous self-administration under a Fixed-Ratio 25 (FR 25) schedule in rhesus monkeys. |

This evidence validates Dichloropane as a functionally active tool compound for in vivo studies of dopamine-related behaviors, confirming its suitability as a precursor or test article in research on reinforcement and addiction.

In Vivo Neuropharmacology: Models Requiring Sustained DAT Blockade

For behavioral, microdialysis, or electrophysiology studies that require a stable and long-lasting inhibition of the dopamine transporter, Dichloropane is a more suitable choice than cocaine. Its extended duration of action minimizes the experimental confounds associated with the rapid clearance and repeated administration of cocaine.

Reference Standard for High-Affinity DAT Ligand Screening

Due to its sub-nanomolar affinity for the dopamine transporter, Dichloropane serves as an excellent high-potency reference compound in competitive binding assays designed to determine the DAT affinity of novel chemical entities.

Structure-Activity Relationship (SAR) Studies of Phenyltropanes

As a well-characterized analog with a specific 3,4-dichloro substitution, Dichloropane is a key tool for researchers investigating the SAR of the phenyltropane pharmacophore to dissect how substitutions on the phenyl ring modulate affinity and selectivity across monoamine transporters.

Application Fit Matrix

References

- [1] Tella, S. R., Ladenheim, B., & Cadet, J. L. (1996). Highly potent cocaine analogs cause long-lasting increases in locomotor activity. European Journal of Pharmacology, 311(2-3), 109–114.

- [2] Carroll, F. I., Blough, B. E., Nie, Z., Kuhar, M. J., Howell, L. L., & Navarro, H. A. (2005). Synthesis and monoamine transporter binding properties of 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 48(8), 2767–2771.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types